molecular formula C8H16ClNO B15053976 (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride

Cat. No.: B15053976
M. Wt: 177.67 g/mol
InChI Key: RQZXEQGQTRITTG-CZEXFEQNSA-N
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Description

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its isoindole core, which is a bicyclic structure containing both a benzene ring and a pyrrole ring. The presence of a hydroxyl group at the 5-position and the hydrochloride salt form further enhance its chemical reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the isoindole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups onto the isoindole ring, enhancing its chemical diversity.

Scientific Research Applications

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the isoindole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoindole derivatives: Compounds with similar isoindole cores but different substituents.

    Hydroxylated heterocycles: Molecules containing hydroxyl groups attached to various heterocyclic structures.

Uniqueness

(3AR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride stands out due to its specific stereochemistry and the presence of both a hydroxyl group and a hydrochloride salt. These features contribute to its unique reactivity and solubility, making it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m0./s1

InChI Key

RQZXEQGQTRITTG-CZEXFEQNSA-N

Isomeric SMILES

C1C[C@H]2CNC[C@H]2C[C@H]1O.Cl

Canonical SMILES

C1CC2CNCC2CC1O.Cl

Origin of Product

United States

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